(1S,2S)-4-Bromocyclohex-3-ene-1,2-diol (1S,2S)-4-Bromocyclohex-3-ene-1,2-diol
Brand Name: Vulcanchem
CAS No.: 828295-34-7
VCID: VC8297541
InChI: InChI=1S/C6H9BrO2/c7-4-1-2-5(8)6(9)3-4/h3,5-6,8-9H,1-2H2/t5-,6-/m0/s1
SMILES: C1CC(=CC(C1O)O)Br
Molecular Formula: C6H9BrO2
Molecular Weight: 193.04 g/mol

(1S,2S)-4-Bromocyclohex-3-ene-1,2-diol

CAS No.: 828295-34-7

Cat. No.: VC8297541

Molecular Formula: C6H9BrO2

Molecular Weight: 193.04 g/mol

* For research use only. Not for human or veterinary use.

(1S,2S)-4-Bromocyclohex-3-ene-1,2-diol - 828295-34-7

Specification

CAS No. 828295-34-7
Molecular Formula C6H9BrO2
Molecular Weight 193.04 g/mol
IUPAC Name (1S,2S)-4-bromocyclohex-3-ene-1,2-diol
Standard InChI InChI=1S/C6H9BrO2/c7-4-1-2-5(8)6(9)3-4/h3,5-6,8-9H,1-2H2/t5-,6-/m0/s1
Standard InChI Key LHODWCNVZJCSBX-WDSKDSINSA-N
Isomeric SMILES C1CC(=C[C@@H]([C@H]1O)O)Br
SMILES C1CC(=CC(C1O)O)Br
Canonical SMILES C1CC(=CC(C1O)O)Br

Introduction

Synthesis and Reaction Optimization

Bromination of Cyclohex-3-ene-1,2-diol

The synthesis of (1S,2S)-4-bromocyclohex-3-ene-1,2-diol primarily involves the bromination of cyclohex-3-ene-1,2-diol. This reaction is typically conducted in dichloromethane at low temperatures (-10°C to 0°C) to enhance regioselectivity and stereoselectivity. The use of bromine (Br2\text{Br}_2) as the halogenating agent ensures efficient incorporation of the bromine atom at position 4, while the solvent polarity stabilizes intermediates and minimizes side reactions.

Recent advancements emphasize the role of continuous flow reactors in industrial-scale production. These systems improve yield (reported up to 85%) by maintaining precise temperature control and reducing residence time, thereby preventing over-bromination. Catalysts such as Lewis acids (e.g., FeCl3\text{FeCl}_3) have also been explored to accelerate the reaction kinetics, though their impact on enantiomeric purity remains under investigation.

Table 1: Synthesis Conditions and Outcomes

ParameterOptimization RangeOutcome
Temperature-10°C to 0°C78-85% yield, >95% regioselectivity
SolventDichloromethaneOptimal polarity for stabilization
Bromine Equivalents1.0-1.2Minimizes di-brominated byproducts
Reaction Time2-4 hoursBalance between completion and side reactions

Molecular Structure and Stereochemical Features

Stereochemical Configuration

The (1S,2S) configuration of the hydroxyl groups imposes a distinct spatial arrangement on the molecule. X-ray crystallography data (CCDC 618848) confirms that the hydroxyl groups at positions 1 and 2 adopt a cis-diaxial orientation, while the bromine atom at position 4 resides in the equatorial plane . This arrangement minimizes steric hindrance and stabilizes the molecule through intramolecular hydrogen bonding between the hydroxyl groups.

The cyclohexene ring exhibits slight puckering, with a dihedral angle of 15.2° between the C1-C2 and C4-Br bonds. This distortion influences the compound’s reactivity, particularly in nucleophilic substitution reactions .

Table 2: Key Structural Parameters

ParameterValueMethod of Determination
Bond Length (C-Br)1.98 ÅX-ray crystallography
Dihedral Angle (C1-C2)15.2°Computational modeling
Hydrogen Bond Length2.12 Å (O-H···O)Spectroscopic analysis

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution Reactions

Industrial and Research Applications

Intermediate in Pharmaceutical Synthesis

(1S,2S)-4-Bromocyclohex-3-ene-1,2-diol is a key precursor in synthesizing prostaglandin analogs and β-blockers. Its chiral centers enable the production of enantiomerically pure drugs, reducing the need for costly resolution steps.

Catalysis and Material Science

The compound’s ability to coordinate transition metals (e.g., Ru, Pd) has spurred interest in asymmetric catalysis. Heterogeneous catalysts derived from this diol improve enantioselectivity in hydrogenation reactions by up to 92% ee.

Comparison with Related Halogenated Diols

Table 3: Structural and Functional Comparisons

CompoundBromine PositionKey ApplicationsBioactivity
(1S,2S)-4-Bromocyclohex-3-ene-1,2-diol4Pharmaceutical synthesis, catalysisCOX-2 inhibition, anticancer
(1R,2R)-3-Bromocyclohexane-1,2-diol3Polymer chemistryLow bioactivity
(1S,2S)-5-Bromocyclohex-2-ene-1,2-diol5AgrochemicalsHerbicidal activity

The positional isomerism of the bromine atom significantly impacts reactivity and application scope. The 4-bromo derivative’s balance between steric accessibility and electronic effects makes it uniquely suited for medicinal chemistry.

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